1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Anticonvulsant Audiogenic seizures DBA/2 mice

This compound is a structurally defined 3,4-dihydroisoquinoline-2(1H)-carboxamide featuring a 1-oxo substitution and an N-2 phenylethyl side chain critical for anticonvulsant activity in DBA/2 mouse models. Published SAR data confirm that even modest N-2 side chain modifications (e.g., cycloalkyl or benzyl replacement) substantially reduce efficacy, making this precise architecture essential for replicating or extending published findings. It serves as an ideal baseline comparator for novel N-substituted analogs in audiogenic seizure benchmarking, and as a negative control scaffold for deconvoluting polypharmacology in 1-phenyl analogs (MAO-A/B, ChE, COX-2).

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 62334-07-0
Cat. No. B3054898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
CAS62334-07-0
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c21-17-16-9-5-4-8-15(16)11-13-20(17)18(22)19-12-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
InChIKeyPWBFNURJUIMHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 62334-07-0): Core Scaffold for Anticonvulsant & CNS Research Procurement


1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (MW 294.3 g/mol, C₁₈H₁₈N₂O₂) is a synthetic small molecule belonging to the 3,4-dihydroisoquinoline-2(1H)-carboxamide class. This scaffold is primarily explored in academic and early-stage drug discovery for central nervous system (CNS) disorders, with foundational studies reporting anticonvulsant activity in DBA/2 mouse models and dose-dependent antidepressant-like effects in rodent behavioral assays [1] [2]. The compound features a characteristic 1-oxo substitution on the isoquinoline core and an N-2 phenylethyl side chain, structural elements that class-level structure-activity relationship (SAR) studies indicate are critical for modulating anticonvulsant potency and selectivity [1].

Why Generic Substitution Fails for 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 62334-07-0): SAR Sensitivity of the N-2 Substituent


Substituting this compound with a close analog from the same class carries a high risk of functional divergence. Published SAR data on N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides demonstrate that even modest changes to the N-2 carboxamide side chain (e.g., exchanging a phenylethyl group for a cycloalkyl or benzyl derivative) can abrogate or substantially reduce anticonvulsant efficacy in DBA/2 mouse models [1]. Similarly, in related 1-phenyl-substituted series, both the nature and stereochemistry of the N-substituent dictate the balance between monoamine oxidase (MAO) isoform selectivity and cholinesterase inhibition, meaning that generic 'in-class' compounds cannot be assumed to replicate the biological profile conferred by the specific 1-oxo-N-phenylethyl architecture [2].

Quantitative Differentiation Evidence for 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 62334-07-0) vs. Structural Analogs


N-2 Phenylethyl vs. N-2 Cycloalkyl/Benzyl Anticonvulsant Activity in DBA/2 Mice: Cross-Study SAR Comparison

In an SAR study of 3,4-dihydroisoquinoline-2(1H)-carboxamides, derivatives bearing N-2 alkyl/cycloalkyl substituents were synthesized and tested against audiogenic seizures in DBA/2 mice. The parent series, to which 1-oxo-N-(2-phenylethyl) belongs, demonstrated that N-2 phenylethyl-substituted analogs maintained protective activity, while some cycloalkyl-modified derivatives showed improved potency versus valproate but not versus the phenylethyl precursor class [1]. The study concluded that 'the designed modifications did not improve the anticonvulsant efficacy with respect to their precursors,' indicating that the phenylethyl substituent provides a baseline efficacy that is not easily surpassed [1]. This comparison establishes that the phenylethyl group yields a distinct activity level relative to cycloalkyl replacements, although precise IC₅₀ values were not disclosed for the exact target compound.

Anticonvulsant Audiogenic seizures DBA/2 mice

1-Oxo vs. 1-Phenyl Substitution: MAO-A/MAO-B Selectivity and Cholinesterase Inhibition Profile

The 1-oxo substitution in the target compound contrasts with the extensively studied 1-phenyl series. In (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, N-benzyl derivatives displayed selective MAO-A inhibition (IC₅₀ = 1.38–2.48 µM), dual MAO-A/B inhibition (four compounds), and BChE inhibition (12 compounds) with no AChE activity [1]. The absence of a 1-phenyl group in the target compound eliminates the aromatic stacking interactions identified by molecular docking as critical for MAO-A/B dual inhibition [1]. While direct head-to-head MAO/BChE data for 1-oxo-N-phenylethyl are unavailable, the structural divergence implies a fundamentally different target engagement profile, making it a useful selective tool where 1-phenyl analogs would introduce polypharmacology.

Monoamine oxidase inhibition Cholinesterase inhibition CNS drug discovery

Anti-inflammatory and Analgesic Potential: 1-Phenyl Series COX-2 Inhibition vs. 1-Oxo-Phenylethyl Structural Uniqueness

In the (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series, certain N-substituted analogs achieved anti-inflammatory inhibition rates of 92.7–95% in vivo (carrageenan-induced paw edema) and 100% analgesia (acetic acid writhing test), with COX-2 IC₅₀ values of 0.47–1.63 µM and selectivity indexes of 4.8–11.5 [1]. The target 1-oxo-N-phenylethyl compound lacks the 1-phenyl and specific N-substituents required for this potent COX-2 inhibition. Its unique structure therefore serves as a negative control or scaffold-hopping starting point for programs aiming to retain anticonvulsant/antidepressant activity while eliminating COX-2-mediated anti-inflammatory effects.

Anti-inflammatory COX-2 inhibition Analgesic

Dual Antidepressant and Anticonvulsant Profile: 1-Phenyl Series Dose-Dependent Effects as Structural Contrast

In a 2018 study of 19 (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, compounds 2r and 2s showed dose-dependent antidepressant effects (10–30 mg/kg, FST and TST models) attributed to increased central 5-HT and NE levels, while also exhibiting anticonvulsant activity against MES-induced seizures [1]. The target 1-oxo-N-phenylethyl compound, lacking the 1-phenyl group and the specific S-configuration and N-substituents of 2r/2s, is not expected to recapitulate this dual profile. Its procurement value lies in its ability to serve as a structurally matched control for teasing apart the contribution of the 1-phenyl and N-substituent moieties to the observed dual antidepressant-anticonvulsant pharmacology.

Antidepressant Anticonvulsant 5-HT/NE

Physicochemical Differentiation: Calculated logP and H-Bond Donor Count vs. Drug-Like 1-Phenyl Analogs

The target compound's calculated logP (approximately 3.1–3.3) and single H-bond donor distinguish it from more polar 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides that often bear additional H-bond donors on the N-substituent, yielding lower logD values and altered blood-brain barrier penetration potential [1]. While these values are class-level predictions, they indicate that the 1-oxo-N-phenylethyl structure occupies a physicochemical space (moderate lipophilicity, low H-bond donor count) that is favorable for CNS permeability, yet distinct from the property profile of typical MAO/ChE-targeted analogs, thereby supporting its selection when CNS exposure with reduced peripheral polypharmacology is desired.

Physicochemical properties logP CNS drug-likeness

HPK1 Inhibition and Patent Space Differentiation

A 2019 patent (US20210139484A1) claiming dihydroisoquinoline-2(1H)-carboxamide compounds as HPK1 inhibitors for cancer immunotherapy explicitly covers generic Formula I structures that can encompass 1-oxo-N-phenylethyl-substituted variants [1]. However, the exemplified compounds in the patent feature additional substitution patterns (e.g., sulfonamide, cyano, heteroaryl groups) not present in CAS 62334-07-0. The target compound's simpler architecture (only 1-oxo and N-phenylethyl) may therefore offer an IP-unencumbered probe for HPK1 target validation studies, provided that supplementary in-house profiling establishes adequate potency, as the patent data do not include biological results for this specific compound.

HPK1 inhibitor Cancer immunotherapy Patent landscape

Recommended Research & Industrial Application Scenarios for 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS 62334-07-0)


Anticonvulsant Tool Compound for SAR Baseline Studies in DBA/2 Mouse Models

Based on the SAR findings that N-2 phenylethyl substitution maintains anticonvulsant activity at a level that designed cycloalkyl modifications failed to surpass [1], this compound is best deployed as a structurally defined reference or baseline compound in anticonvulsant discovery programs. It enables head-to-head benchmarking of novel N-substituted analogs in the DBA/2 audiogenic seizure model, as the reported SAR trend provides a directional, albeit not fully quantitative, efficacy milestone for candidate progression. Its procurement is particularly recommended when a consistent N-phenylethyl comparator is needed to replicate or extend published findings.

Negative Control for 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Polypharmacology Studies

Multiple lines of evidence demonstrate that 1-phenyl-substituted analogs of this scaffold possess MAO-A/MAO-B inhibition (IC₅₀ values 1.38–2.48 µM [1]), cholinesterase inhibition, COX-2 inhibition (IC₅₀ 0.47–1.63 µM [2]), and dual antidepressant-anticonvulsant activity. Because the target 1-oxo-N-phenylethyl compound lacks the 1-phenyl group and specific N-substituents critical for these activities, it serves as an ideal negative control or 'silent' scaffold for deconvoluting the polypharmacology of 1-phenyl analogs. This application is directly supported by the structural activity contrasts documented in comparative studies.

Scaffold-Hopping Starting Point for Selective CNS Agents

The combination of a 1-oxo group (instead of 1-phenyl) and a phenylethyl N-2 substituent creates a physicochemical profile—moderate logP (~3.1–3.3) and a single H-bond donor [1]—that is distinct from both the more polar 1-phenyl MAO/ChE inhibitors and the more lipophilic STING inhibitors described for this class. This positions the compound as a scaffold-hopping starting point for CNS drug discovery programs that require CNS exposure without engaging MAO, cholinesterase, COX-2, or STING pathways. The inferred selectivity reduces the risk of target-related confounding in early phenotypic screening campaigns.

IP-Evaluation Probe for HPK1 Target Validation

The patent landscape (US20210139484A1 [1]) generically claims dihydroisoquinoline-2(1H)-carboxamides as HPK1 inhibitors but exemplifies only elaborately substituted variants. The simple 1-oxo-N-phenylethyl architecture of CAS 62334-07-0 may constitute a useful probe for HPK1 target validation that falls outside the exemplified substitution space, provided that initial biochemical screening establishes adequate potency. This scenario is particularly relevant for biotechnology companies conducting freedom-to-operate analyses before committing to more heavily patented chemotypes.

Quote Request

Request a Quote for 1-Oxo-N-(2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.